1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
Description
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) core substituted with a bromomethyl (-CH2Br) group and a trifluoromethyl (-CF3) group. The BCP scaffold is renowned for its three-dimensional geometry, which serves as a bioisosteric replacement for phenyl rings or tert-butyl groups in medicinal chemistry, improving physicochemical properties such as solubility, permeability, and metabolic stability . The bromomethyl group introduces a reactive handle for further functionalization, while the CF3 group enhances lipophilicity and electronic effects, making the compound valuable in drug discovery and materials science .
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDBCXKLDMZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470435-47-1 | |
| Record name | 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are still under development, but the continuous flow synthesis approach offers a promising route for large-scale production. This method provides an attractive and straightforward access to gram quantities of selected bicyclo[1.1.1]pentane building blocks .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical exchange processes. These reactions are facilitated by the presence of the bromomethyl and trifluoromethyl groups, which are reactive under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators and halogenating agents. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives. These derivatives can be further functionalized to enhance their properties for specific applications .
Scientific Research Applications
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The bicyclo[1.1.1]pentane core provides a rigid framework that enhances the compound’s overall properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, halogens, or functional groups. Key parameters include molecular weight, reactivity, physicochemical properties, and applications.
Structural and Functional Group Variations
Table 1: Comparison of Bicyclo[1.1.1]pentane Derivatives
Physicochemical and Pharmacological Profiles
- Lipophilicity: The CF3 group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability . For example, replacing a para-fluorophenyl group with BCP-CF3 in γ-secretase inhibitors improved aqueous solubility by 4-fold while maintaining potency .
- Metabolic Stability: Fluorinated BCPs (e.g., 2,2-difluoro derivatives) exhibit reduced cytochrome P450 metabolism compared to non-halogenated analogs .
- Thermal Stability : Bromomethyl-BCPs are less thermally stable than iodinated derivatives due to weaker C-Br bonds .
Biological Activity
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family, which is characterized by its unique three-dimensional structure. This structural feature provides distinct physicochemical properties that make it a valuable candidate in drug design and other biological applications. The compound's potential biological activity, particularly its interactions with biomolecules and its role as a bioisostere, warrants detailed exploration.
- IUPAC Name : this compound
- CAS Number : 2470435-47-1
- Molecular Formula : C7H8BrF3
- Molecular Weight : 227.04 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Target Interaction : The compound is known to act as a bioisostere for para-substituted benzene rings, enhancing solubility and metabolic stability in drug formulations.
- Influence on Permeability : Its bicyclo[1.1.1]pentane scaffold allows for improved membrane permeability, which is crucial for the efficacy of pharmaceutical compounds .
- Biochemical Pathways : Bicyclo[1.1.1]pentane derivatives have been shown to engage in diverse biochemical pathways depending on their specific applications in drug design, potentially influencing enzyme activity and receptor interactions .
Biological Activity Studies
Recent studies have highlighted the biological activity of compounds similar to this compound:
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting that modifications to the bicyclo framework can enhance biological effectiveness against pathogens.
- Enzyme Inhibition : Research indicates potential enzyme inhibition capabilities, which could be leveraged in developing therapeutics for various diseases.
Case Studies
Several case studies illustrate the compound's potential applications:
- Case Study 1 : A study investigating the use of trifluoromethylated bicyclic compounds in cancer treatment showed promising results in inhibiting tumor growth through targeted enzyme inhibition.
- Case Study 2 : Research on the pharmacokinetic properties of bicyclo[1.1.1]pentane derivatives indicated enhanced absorption and distribution profiles compared to traditional compounds, leading to greater therapeutic efficacy.
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Bicyclic | Enhanced solubility, metabolic stability |
| 1-(Chloromethyl)-3-fluorobicyclo[1.1.1]pentane | Bicyclic | Lower reactivity compared to brominated analog |
| 3-(Trifluoromethyl)bicyclo[1.1.1]pentane | Bicyclic | Potential for diverse functionalization |
Q & A
Q. What are the primary synthetic routes for preparing 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane?
The compound is typically synthesized via radical-mediated ring-opening of tricyclo[1.1.1.0¹,³]pentane (propellane) using triethylborane as an initiator. This method allows functionalization with bromomethyl and trifluoromethyl groups in a single step . Alternative approaches include photochemical reactions, as demonstrated in recent patents for 1,3-disubstituted bicyclo[1.1.1]pentanes . Key challenges include controlling regioselectivity and minimizing side reactions due to the strained cage structure.
Q. How is the structural integrity of the bicyclo[1.1.1]pentane core confirmed post-synthesis?
High-resolution NMR spectroscopy (e.g., ¹³C-NMR) is critical for verifying the cage structure. For example, methyl groups on the bicyclo[1.1.1]pentane scaffold exhibit distinct chemical shifts in the range of δ 25–35 ppm, while bridgehead carbons appear at δ 50–60 ppm . Infrared spectroscopy (0.0015 cm⁻¹ resolution) can also detect strain-induced vibrational modes, such as C–Br stretching frequencies near 550 cm⁻¹ .
Q. What are the key advantages of using bicyclo[1.1.1]pentane as a bioisostere in drug design?
Bicyclo[1.1.1]pentane replaces aromatic rings (e.g., para-substituted fluorophenyl groups) to enhance aqueous solubility and passive permeability while maintaining steric bulk. In γ-secretase inhibitors, this substitution increased oral bioavailability by ~4-fold in murine models due to improved pharmacokinetic properties . The rigid, three-dimensional structure reduces metabolic degradation compared to planar aromatics .
Advanced Research Questions
Q. How do electronic substituent effects influence the reactivity of this compound?
The electron-withdrawing trifluoromethyl group induces hyperconjugative interactions with the cage, polarizing the bromomethyl site for nucleophilic substitution. Computational studies (B3LYP/6-311++G**) show that substituents at bridgehead positions perturb the electron density within the cage, modulating reaction kinetics. For example, trifluoromethyl groups reduce electron density at the bromomethyl carbon, favoring SN2 mechanisms .
Q. What strategies enable selective functionalization of the bicyclo[1.1.1]pentane bridge positions?
Secondary bridge functionalization remains challenging due to steric hindrance and strain. Recent advances include transition-metal-free halogen-atom transfer under visible-light catalysis, which preserves the cage structure while introducing heteroaryl groups . Alternatively, fluorination via direct electrophilic substitution (e.g., using F₂ gas) can modify bridge carbons, though polyfluorination increases strain by up to 35 kcal/mol .
Q. How does fluorination impact the stability and spectroscopic properties of bicyclo[1.1.1]pentane derivatives?
Bridge fluorination introduces strain and alters NMR signatures. For example, proximate fluorines (F–F distance ~2.43–2.58 Å) exhibit large ⁴J(FF) coupling constants (50–100 Hz), detectable via ¹⁹F-NMR. Fluorination at geminal positions further deshields adjacent protons, shifting ¹H-NMR signals upfield by ~0.5 ppm . Stability decreases with higher fluorination levels, necessitating low-temperature storage for hexafluorinated derivatives.
Q. Can this compound participate in metallaphotoredox cross-couplings?
Yes. Trifluoroborate salts of bicyclo[1.1.1]pentane, prepared via continuous flow chemistry, enable nickel/photoredox-mediated cross-couplings with aryl halides. This method achieves C(sp³)–C(sp²) bonds with >80% yield while retaining the cage structure, expanding access to biaryl isosteres for drug discovery .
Methodological Considerations
- Contradictions in Data : Radical-initiated synthesis and photochemical methods offer divergent pathways; researchers must optimize conditions based on substituent compatibility.
- Analytical Pitfalls : Overlapping signals in ¹H-NMR (e.g., bridgehead vs. methyl protons) require 2D techniques (HSQC, HMBC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
